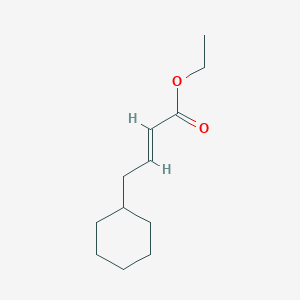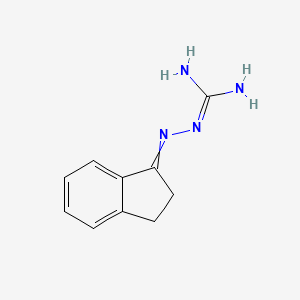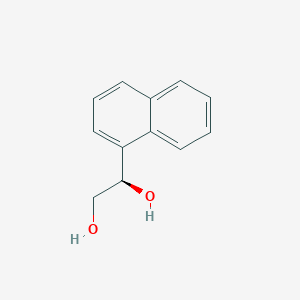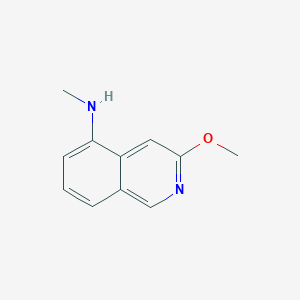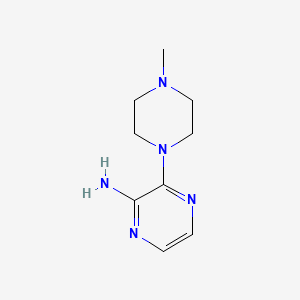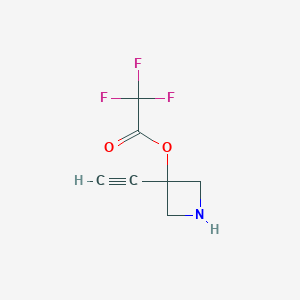
3-Ethynyl-3-hydroxyazetidinetrifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-3-hydroxyazetidine trifluoroacetate is a heterocyclic compound that belongs to the class of azetidines It is characterized by the presence of an ethynyl group and a hydroxy group attached to the azetidine ring, along with a trifluoroacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-hydroxyazetidine trifluoroacetate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling reactions, where an alkyne is coupled with a halide in the presence of a palladium catalyst.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods: Industrial production methods for 3-Ethynyl-3-hydroxyazetidine trifluoroacetate may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Types of Reactions:
Oxidation: 3-Ethynyl-3-hydroxyazetidine trifluoroacetate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The compound can undergo substitution reactions where the trifluoroacetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted azetidines with various functional groups.
Applications De Recherche Scientifique
3-Ethynyl-3-hydroxyazetidine trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Ethynyl-3-hydroxyazetidine trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the hydroxy group can form hydrogen bonds. The trifluoroacetate moiety can enhance the compound’s lipophilicity and stability, facilitating its interaction with biological membranes and proteins.
Comparaison Avec Des Composés Similaires
- 3-Ethynyl-3-hydroxyazetidine acetate
- 3-Ethynyl-3-hydroxyazetidine benzoate
- 3-Ethynyl-3-hydroxyazetidine chloride
Comparison: 3-Ethynyl-3-hydroxyazetidine trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct physicochemical properties such as increased stability and lipophilicity compared to its analogs. This makes it particularly useful in applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C7H6F3NO2 |
|---|---|
Poids moléculaire |
193.12 g/mol |
Nom IUPAC |
(3-ethynylazetidin-3-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H6F3NO2/c1-2-6(3-11-4-6)13-5(12)7(8,9)10/h1,11H,3-4H2 |
Clé InChI |
BAEHJKQNIDDHSW-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CNC1)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


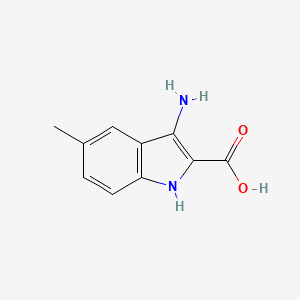

![6-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B11903816.png)
